molecular formula C15H16O7 B1207223 4-Methylumbelliferyl beta-D-xylopyranoside CAS No. 6734-33-4

4-Methylumbelliferyl beta-D-xylopyranoside

Cat. No. B1207223
CAS RN: 6734-33-4
M. Wt: 308.28 g/mol
InChI Key: JWIYLOHVJDJZOQ-KAOXEZKKSA-N
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Description

4-Methylumbelliferyl beta-D-xylopyranoside (4-MU-beta-D-xylopyranoside) is a synthetic compound that has been used in many scientific studies. It is a carbohydrate-based molecule that has been used in a variety of biochemical and physiological experiments. 4-MU-beta-D-xylopyranoside has been used to study enzyme activity, as a substrate for sugar-modifying enzymes, and as a fluorescent marker for cell studies. In addition, 4-MU-beta-D-xylopyranoside has been used as a tool for studying carbohydrate metabolism and other biochemical processes.

Scientific Research Applications

1. Regulation of Glycosaminoglycan Biosynthesis

4-Methylumbelliferyl beta-D-xylopyranoside (Xyl-MeUmb), when added to the culture medium of human skin fibroblasts, has been shown to produce oligosaccharides related to the regulation of glycosaminoglycan biosynthesis. This application is significant in understanding and potentially influencing the biosynthetic pathways in cellular systems (Vetere et al., 1997).

2. Enzyme Assays for Disease Diagnosis

Xyl-MeUmb is used in enzyme assays for the diagnosis of diseases such as Morquio disease type A (MPS IV A). By measuring the enzymatic liberation of the fluorochrome from Xyl-MeUmb derivatives, it helps in identifying specific enzyme deficiencies characteristic of certain genetic disorders (van Diggelen et al., 1990).

3. Study of Proteoglycan Synthesis

Xyl-MeUmb is utilized to study the synthesis of proteoglycans in various cellular processes such as proliferation, migration, and differentiation. This research provides insights into how specific xylosides affect cell proliferation and proteoglycan synthesis (Potter-Perigo et al., 1992).

4. Monitoring of Fecal Pollution in Coastal Waters

Rapid enzymatic techniques involving assays for Xyl-MeUmb activities are used for detecting fecal water pollution. This application is crucial in environmental monitoring and assessing the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

5. Glycosidase Profiling for Species Differentiation

The hydrolysis of Xyl-MeUmb by various glycosidases is employed for species differentiation within the family Enterobacteriaceae. This profiling assists in the identification and differentiation of bacterial species based on their enzymatic activity (Kämpfer et al., 1991).

6. Chemo-enzymatic Synthesis of Oligosaccharides

Xyl-MeUmb is used in the chemo-enzymatic synthesis of oligosaccharides, which are valuable in studying the activities of enzymes like beta-D-xylanase. Such research contributes to our understanding of enzyme-substrate interactions and the synthesis of bioactive compounds (Eneyskaya et al., 2005).

7. Study of Metabolic Production in Cultured Fibroblasts

Research on the metabolic production of 4-methylumbelliferone and its derivatives from corresponding xylosides by fibroblasts in culture highlights the cellular mechanisms of detoxification and metabolism of substances targeted at connective tissues (Zaidi et al., 1981).

8. Detection Sensitivity in Leukemic Cells

4-Methylumbelliferyl-beta-D-galactopyranoside, a derivative of Xyl-MeUmb, is used to increase the detection sensitivity of LacZ-marked leukemic cells in bone marrow samples. This methodology enhances the precision in identifying specific cell types in medical diagnostics (Hendrikx et al., 1994).

Safety and Hazards

When handling 4-Methylumbelliferyl-beta-D-xylopyranoside, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-Methylumbelliferyl-beta-D-xylopyranoside can be used for β-xylosidase activity studies . It can also serve as a fluorescent substrate for the detection of α-xylosidase activity . These applications suggest that this compound has potential for use in various research areas related to glycosidase enzymes and the study of genetic disorders .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl beta-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for beta-D-xylosidase. When hydrolyzed by beta-D-xylosidase, it releases 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified. This interaction allows researchers to measure the activity of beta-D-xylosidase enzymes in various biological samples. The specificity of this compound for beta-D-xylosidase makes it an essential tool for studying the enzyme’s kinetics and function .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for beta-D-xylosidase. In cells expressing beta-D-xylosidase, the hydrolysis of this compound leads to the production of 4-methylumbelliferone, which can be used to monitor enzyme activity and cellular metabolism. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a reporter molecule for enzyme activity rather than directly affecting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by beta-D-xylosidase. The enzyme cleaves the glycosidic bond between the 4-methylumbelliferone moiety and the beta-D-xylopyranoside, releasing the fluorescent 4-methylumbelliferone. This reaction is highly specific to beta-D-xylosidase, making this compound a valuable tool for studying the enzyme’s activity and specificity. The fluorescence of 4-methylumbelliferone allows for easy detection and quantification, facilitating various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but prolonged exposure to light and heat can lead to degradation and reduced efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function are minimal, as it primarily serves as a substrate for enzyme activity assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for beta-D-xylosidase without causing significant toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity or interference with other cellular processes. Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds by beta-D-xylosidase. The enzyme catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and beta-D-xylopyranose. This reaction is part of the broader metabolic processes involving carbohydrate metabolism and glycoside hydrolysis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for specific cellular compartments. The transport and distribution of this compound are critical for its effective use in biochemical assays and enzyme activity studies .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with beta-D-xylosidase and other cellular components. The compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for accurately interpreting the results of biochemical assays and enzyme activity studies .

properties

IUPAC Name

4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYLOHVJDJZOQ-KAOXEZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217687
Record name Methylumbelliferyl-beta-D-xyloside
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Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6734-33-4
Record name 4-Methylumbelliferyl β-D-xyloside
Source CAS Common Chemistry
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Record name Methylumbelliferyl-beta-D-xyloside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylumbelliferyl-beta-D-xyloside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one
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Record name 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Methylumbelliferyl-beta-D-xylopyranoside affect cartilage development?

A: 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) acts as a xyloside, a class of molecules known to interfere with proteoglycan synthesis. In a study using mouse embryo limb bud cultures, Xyl-MeUmb was shown to cause a dose-dependent decrease in chondrogenesis []. This was observed as a reduction in intercellular spaces and alterations in chondroblast morphology. At the electron microscope level, Xyl-MeUmb led to a decrease in proteoglycan granules and changes in collagen morphology, including the appearance of thicker collagen fibrils and bundles of thin filaments without cross-striation []. These findings suggest that Xyl-MeUmb disrupts normal cartilage development by interfering with the production and organization of key structural components like proteoglycans and collagen.

Q2: Can 4-Methylumbelliferyl-beta-D-xylopyranoside be used to synthesize specific oligosaccharide derivatives?

A: Yes, 4-Methylumbelliferyl-beta-D-xylopyranoside (Xyl-MeUmb) and its analog, p-nitrophenyl-beta-D-xylopyranoside (Xyl-Np), can be utilized in the synthesis of oligosaccharide derivatives relevant to glycosaminoglycan biosynthesis []. Specifically, researchers have successfully synthesized the trisaccharide derivative NeuAc(α2-3)Gal(β1-4)Xyl-Np(β1- by employing the transglycosylating activities of Escherichia coli β-galactosidase and Trypanosoma cruzi trans-sialidase on Xyl-Np []. This highlights the potential of Xyl-MeUmb and its analogs as tools for creating modified oligosaccharides that could be further investigated for their biological activities and potential applications in understanding or manipulating glycosaminoglycan synthesis.

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